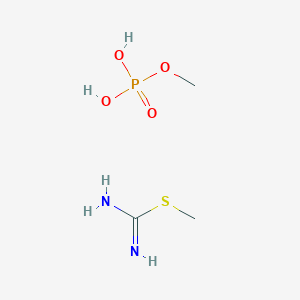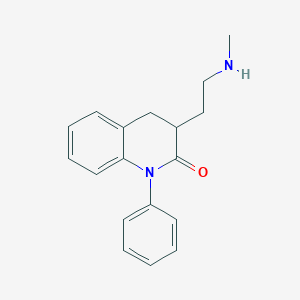
3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is a synthetic organic compound with a complex structure It belongs to the class of quinoline derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenyl group and the 2-methylamino-ethyl side chain. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Isoquinoline: A structural isomer with different biological activities.
Phenylquinoline: A compound with a similar phenyl group attached to the quinoline core.
Uniqueness
3-(2-Methylamino-ethyl)-1-phenyl-3,4-dihydro-1H-quinolin-2-one is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
792122-32-8 |
|---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
3-[2-(methylamino)ethyl]-1-phenyl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C18H20N2O/c1-19-12-11-15-13-14-7-5-6-10-17(14)20(18(15)21)16-8-3-2-4-9-16/h2-10,15,19H,11-13H2,1H3 |
InChI Key |
VROMWSWPRNOJJN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CC2=CC=CC=C2N(C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,3-dithiolane](/img/structure/B14207909.png)
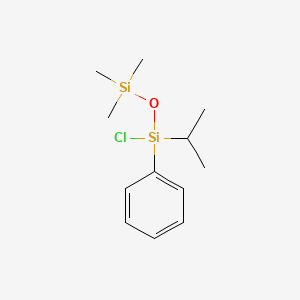
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
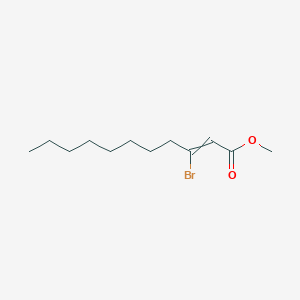
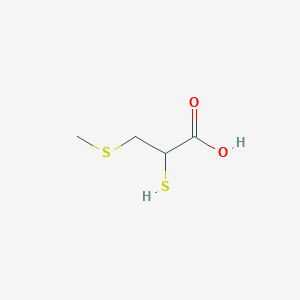

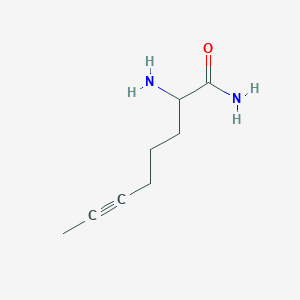
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
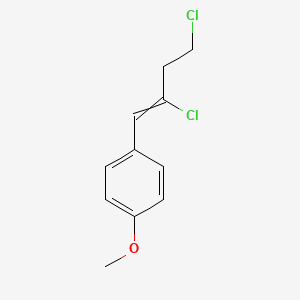
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
